
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Overview
Description
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral β-hydroxy-α-amino acid derivative with a tert-butyl ester protecting group. Its molecular formula is C14H19NO3 (exact molecular weight inferred from analogs: ~265.3 g/mol). The compound features a phenyl group at the β-position, a hydroxyl group at the α-carbon, and a tert-butyl ester moiety, which enhances steric protection and stability compared to methyl or benzyl esters. This structural configuration makes it valuable in asymmetric synthesis, particularly for constructing peptidomimetics, β-lactams, and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the esterification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, alcohols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Pharmaceutical Development
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in the development of drugs targeting various conditions, including neurological disorders and metabolic diseases.
Case Study: Synthesis of Peptide Analogues
Research has demonstrated that this compound can serve as a building block for peptide analogues that exhibit enhanced biological activity compared to their natural counterparts. For instance, studies have shown that derivatives of this compound can improve receptor binding affinity and selectivity for specific targets in the central nervous system .
Biochemical Research
In biochemical research, this compound is employed as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry makes it useful for creating enantiomerically pure compounds.
Example: Asymmetric Synthesis
A notable application includes its use in the asymmetric synthesis of amino acids and other biologically relevant molecules. By utilizing this compound as a chiral source, researchers have successfully synthesized various amino acid derivatives with high enantiomeric excess .
Material Science
This compound has also found applications in material science, particularly in the development of functionalized polymers and nanomaterials. Its unique chemical structure allows for modifications that enhance the properties of polymers used in drug delivery systems.
Research Insight: Polymer Modification
Studies indicate that incorporating this compound into polymer matrices can improve drug loading capacity and release profiles, making it an attractive option for controlled drug delivery applications .
Agricultural Chemistry
The compound's derivatives are being explored for use in agricultural chemistry as potential plant growth regulators or pesticides. Their ability to interact with biological systems may lead to the development of environmentally friendly agrochemicals.
Example: Plant Growth Regulation
Research has shown that certain derivatives can enhance plant growth by modulating hormonal pathways, thereby increasing crop yields without harmful environmental impacts .
Mechanism of Action
The mechanism of action of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
The compound is structurally related to several β-hydroxy-α-amino acid derivatives, differing in substituents, stereochemistry, and protecting groups. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Key Findings :
Steric and Stability Effects :
- The tert-butyl ester in the target compound provides superior steric protection compared to methyl esters (e.g., ) or free carboxylic acids (e.g., ). This reduces hydrolysis susceptibility, making it more stable in synthetic reactions .
- In contrast, methyl esters (e.g., ) require stringent storage conditions (2–8°C) due to higher reactivity .
Stereochemical Impact: The 2R,3R configuration distinguishes the compound from diastereomers like (2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate . Such stereochemical differences can critically influence binding affinity in enzyme inhibitors or receptor ligands.
Functional Group Variations :
Biological Activity
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its structure features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group, which contribute to its unique biological activities. This article reviews the compound's biological properties, applications in research, and potential therapeutic implications based on diverse scientific sources.
Molecular Formula: C₁₃H₁₉NO₃
Molecular Weight: 237.29 g/mol
CAS Number: 135981-02-1
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthesizing complex organic molecules and potential pharmaceuticals .
1. Enzyme Interactions
Research has indicated that this compound may interact with specific enzymes involved in metabolic pathways. The presence of the amino and hydroxyl groups enhances its ability to act as an enzyme substrate or inhibitor. For instance, studies have shown that similar compounds can modulate enzyme activity related to neurotransmitter synthesis and degradation .
2. Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects. In rodent models, derivatives of amino acids with similar structures have demonstrated the ability to penetrate the blood-brain barrier and influence central nervous system activity. This suggests that this compound may possess properties that could be harnessed for neurological applications .
3. Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds structurally related to this compound. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The phenolic component of the molecule is particularly significant in this regard, enhancing its protective effects against oxidative damage .
Synthesis of Therapeutics
This compound serves as a versatile intermediate in synthesizing various pharmaceutical agents. Its unique structural features allow for modifications that can lead to novel drug candidates targeting different biological pathways .
Case Studies
- Anti-Angiogenic Activity : A study involving similar amino acid derivatives demonstrated significant antiangiogenic properties with an IC50 value of 3 μM in rat aortic ring assays. This suggests that this compound could be explored for its potential in cancer therapeutics .
- Neuroprotective Effects : In neuropharmacological assessments, compounds with similar structures were shown to decrease neuroinflammation markers in vivo, indicating possible neuroprotective effects that warrant further investigation for treating neurodegenerative diseases .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-methylpropanoate | Methyl group instead of phenyl | Reduced hydrophobicity; lower enzyme interaction potential |
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-ethylpropanoate | Ethyl group instead of phenyl | Similar activity but less potent than phenyl derivative |
The presence of the phenyl group in this compound enhances its hydrophobicity and allows for π–π interactions crucial for biochemical interactions compared to other derivatives .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, and what key intermediates are involved?
The synthesis typically involves stereoselective formation of the amino and hydroxy groups. For example, tert-butyl esters of structurally similar compounds are synthesized via asymmetric hydrogenation or enzymatic resolution of β-hydroxy-α-amino acid precursors. Key intermediates may include Boc-protected amino acids or hydroxylated phenylpropanoate derivatives. The tert-butyl group is introduced via esterification under acidic conditions using tert-butanol or di-tert-butyl dicarbonate (Boc anhydride) .
Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is widely used to resolve enantiomers. X-ray crystallography provides definitive confirmation of absolute configuration. NMR spectroscopy, particularly NOESY or ROESY experiments, can identify spatial relationships between protons (e.g., coupling between the hydroxy and amino groups) to support stereochemical assignments .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store the compound under inert gas (argon/nitrogen) at temperatures below -20°C. Use desiccants to prevent hydrolysis of the tert-butyl ester, which is sensitive to moisture. Avoid prolonged exposure to light, as UV radiation may degrade the amino or hydroxy functionalities .
Advanced Research Questions
Q. How can researchers address low yields in stereoselective synthesis due to diastereomer formation?
Optimize reaction conditions (e.g., low temperatures, polar aprotic solvents like THF) to enhance stereocontrol. Chiral catalysts such as Cinchona alkaloids or transition-metal complexes (e.g., Ru-BINAP) improve enantiomeric excess. Enzymatic methods using ketoreductases (e.g., KRED-101) selectively reduce keto intermediates to the desired (2R,3R)-configuration. Monitor reactions with chiral HPLC to adjust parameters in real time .
Q. What strategies mitigate racemization during hydrolysis of the tert-butyl ester group?
Use mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0°C) instead of strong protic acids. Enzymatic deprotection with lipases or esterases (e.g., Candida antarctica lipase B) preserves stereochemical integrity. Monitor racemization via polarimetry or circular dichroism (CD) spectroscopy during hydrolysis .
Q. How does the tert-butyl group influence solubility and reactivity in downstream reactions?
The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane, toluene) due to its hydrophobic nature. It provides steric protection to the amino and hydroxy groups, reducing undesired side reactions (e.g., oxidation). However, its bulkiness may hinder nucleophilic substitutions, necessitating elevated temperatures or Lewis acid catalysts (e.g., BF₃·OEt₂) .
Q. What methodological approaches are recommended for evaluating biological activity in enzyme inhibition studies?
Conduct kinetic assays using fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Molecular docking (e.g., AutoDock Vina) with X-ray or NMR-derived structures predicts interaction sites, while molecular dynamics simulations assess binding stability under physiological conditions .
Q. How can computational chemistry predict stability and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in hydrolysis or oxidation reactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) evaluate conformational stability. Quantitative Structure-Property Relationship (QSPR) models correlate structural features with experimental data (e.g., melting points, solubility) .
Methodological Notes
- Stereochemical Analysis : Combine X-ray crystallography with NMR-derived coupling constants (J values) to resolve ambiguities in spatial arrangements .
- Reaction Optimization : Use Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., catalyst loading, solvent ratios) and identify optimal conditions .
- Degradation Studies : Accelerated stability testing under elevated temperature/humidity (ICH Q1A guidelines) identifies degradation pathways, validated via LC-MS/MS .
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZKKASRJHWGD-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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